Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine
Description
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine (CAS: 6105-75-5) is a secondary amine featuring a morpholine ring and a branched alkyl chain. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.25 g/mol . The compound’s structure includes a central propan-2-yl group substituted with a methyl group and a morpholine moiety. Key identifiers include:
Properties
IUPAC Name |
N,2-dimethyl-1-morpholin-4-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,10-3)8-11-4-6-12-7-5-11/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXZPPKISPYNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-methyl-1-(morpholin-4-yl)pro
Biological Activity
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine, also known by its CAS number 6105-75-5, is a complex organic compound notable for its potential biological activities. The presence of the morpholine ring in its structure suggests significant implications for medicinal chemistry, particularly in the development of therapeutic agents. This article provides a detailed examination of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 158.24 g/mol. The compound features a branched alkyl chain and a morpholine moiety, which are known to enhance solubility and influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H18N2 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6105-75-5 |
Antimicrobial Properties
Research indicates that compounds containing morpholine rings exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. For instance, a study demonstrated that derivatives of morpholine compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through several studies. One notable investigation focused on the compound's ability to induce apoptosis in cancer cell lines. The results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .
Case Study:
In a study involving HeLa and L363 cancer cell lines, this compound demonstrated an IC50 value of 10 µM, indicating potent cytotoxic effects . This suggests that further structural modifications could enhance its efficacy as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological outcomes. For example, the compound may inhibit key signaling pathways involved in cell proliferation and survival .
Comparative Analysis with Similar Compounds
This compound can be compared to other morpholine-containing compounds regarding their biological activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | High | Induces ROS production |
| 2-Methyl-1-(piperidin-4-yl)propan-2-amines | High | Moderate | Stronger antibacterial properties |
| 3-Morpholino-propionic acid | Low | High | Effective in neuroprotective applications |
Comparison with Similar Compounds
Methyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS: 1250905-70-4)
- Molecular Formula : C₈H₁₆N₂O
- Key Difference : Lacks the 2-methyl group on the propan-2-yl chain.
4-MA-NBOMe (C₁₈H₂₃NO)
- Structure : Contains a morpholine ring and a benzylamine group but replaces the alkyl chain with a methoxyphenyl moiety.
PF-04455242
TLR7-9 Antagonists (EP 2 402 347 A1)
- Structure: Quinoline derivatives with morpholine and tetrahydropyrazolopyridine groups.
- Application : Used in treating systemic lupus erythematosus, demonstrating how morpholine-containing compounds can target immune pathways .
Structural and Functional Analysis
Table 1: Comparative Data on Key Compounds
Pharmacokinetic Considerations
- The morpholine ring in the target compound enhances water solubility, a feature shared with TLR antagonists but absent in 4-MA-NBOMe .
- The dihydrochloride salt form of the target compound improves bioavailability, a strategy also used in PF-04455242 .
Research and Commercial Status
- This compound : Discontinued in commercial catalogs, possibly due to stability or efficacy challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
